molecular formula C3H6O2S B094669 2-Thioglyceraldehyde CAS No. 15890-66-1

2-Thioglyceraldehyde

Cat. No. B094669
CAS RN: 15890-66-1
M. Wt: 106.15 g/mol
InChI Key: KFXMMDJTEXOROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thioglyceraldehyde is a thiol-containing aldehyde that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields of science. This compound is a versatile building block for the synthesis of a variety of molecules, including heterocyclic compounds, amino acids, and peptides.

Mechanism Of Action

The mechanism of action of 2-Thioglyceraldehyde is not fully understood. However, it is known to react with sulfhydryl groups in proteins and peptides, which can lead to the formation of disulfide bonds. This reaction can alter the structure and function of proteins and peptides, which may be responsible for its potential anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

2-Thioglyceraldehyde has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may be responsible for its potential anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Thioglyceraldehyde is its versatility as a building block for the synthesis of a variety of molecules. It is also relatively easy to synthesize in the laboratory. However, one of the limitations of 2-Thioglyceraldehyde is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-Thioglyceraldehyde. One area of interest is the development of new synthetic methods for the production of 2-Thioglyceraldehyde and its derivatives. Another area of interest is the study of its potential anti-inflammatory and anti-cancer properties in vivo. Additionally, the development of new applications for 2-Thioglyceraldehyde in other fields of science, such as materials science and nanotechnology, is also an area of interest.

Synthesis Methods

The synthesis of 2-Thioglyceraldehyde can be achieved through various methods, including the reaction of glycerol with hydrogen sulfide and formaldehyde, the reaction of glycerol with sulfur and formaldehyde, and the reaction of glycerol with thiourea and formaldehyde. The most common method involves the reaction of glycerol with hydrogen sulfide and formaldehyde, which yields 2-Thioglyceraldehyde in high yield.

Scientific Research Applications

2-Thioglyceraldehyde has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of a variety of molecules, including heterocyclic compounds, amino acids, and peptides. In biochemistry, it is used as a reagent for the detection of sulfhydryl groups in proteins and peptides. 2-Thioglyceraldehyde has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

CAS RN

15890-66-1

Product Name

2-Thioglyceraldehyde

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

IUPAC Name

3-hydroxy-2-sulfanylpropanal

InChI

InChI=1S/C3H6O2S/c4-1-3(6)2-5/h1,3,5-6H,2H2

InChI Key

KFXMMDJTEXOROR-UHFFFAOYSA-N

SMILES

C(C(C=O)S)O

Canonical SMILES

C(C(C=O)S)O

Other CAS RN

22331-85-7

Pictograms

Corrosive; Acute Toxic

synonyms

2-thioglyceraldehyde

Origin of Product

United States

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